molecular formula C15H23NO3 B3421811 Oxprenolol CAS No. 22972-96-9

Oxprenolol

Cat. No.: B3421811
CAS No.: 22972-96-9
M. Wt: 265.35 g/mol
InChI Key: CEMAWMOMDPGJMB-ZDUSSCGKSA-N
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Scientific Research Applications

Oxprenolol has a wide range of scientific research applications:

Mechanism of Action

Like other beta-adrenergic antagonists, Oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .

Safety and Hazards

Oxprenolol is toxic if swallowed . It should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation .

Preparation Methods

Oxprenolol can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2-allyloxyphenoxy)-3-chloropropane with isopropylamine . The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-60°C. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Oxprenolol undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Oxprenolol involves the conversion of 2-naphthol to 2-naphthylamine, which is then reacted with epichlorohydrin to form 2-(2-naphthyloxy)propanol. This intermediate is then reacted with isopropylamine to form Oxprenolol.", "Starting Materials": [ "2-naphthol", "Epichlorohydrin", "Isopropylamine" ], "Reaction": [ "2-naphthol is converted to 2-naphthylamine by reacting with nitrous acid.", "2-naphthylamine is then reacted with epichlorohydrin in the presence of a base catalyst to form 2-(2-naphthyloxy)propanol.", "Finally, 2-(2-naphthyloxy)propanol is reacted with isopropylamine in the presence of a base catalyst to form Oxprenolol." ] }

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

CAS No.

22972-96-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1

InChI Key

CEMAWMOMDPGJMB-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

physical_description

Solid

Related CAS

6452-73-9 (hydrochloride)

solubility

6.80e-01 g/L

Origin of Product

United States

Synthesis routes and methods

Procedure details

When 1-(iso-propyl)-3-azetidinol and 2-allyloxyphenol were reacted in the same manner as in Example 6, 1-(2-allyloxyphenoxy)-3-(iso-propylamino)-2-propanol melting at 76°-79° C was obtained. The yield was 48%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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